4-(Isocyanomethyl)-1,2-dimethoxybenzene
Overview
Description
4-(Isocyanomethyl)-1,2-dimethoxybenzene is an organic compound characterized by the presence of an isocyanide group attached to a benzene ring substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isocyanomethyl)-1,2-dimethoxybenzene typically involves the reaction of 4-(chloromethyl)-1,2-dimethoxybenzene with silver cyanide to form the corresponding isocyanide. This reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanide group. The reaction is usually performed in a solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of isocyanides, including this compound, often involves the use of large-scale reactors and continuous flow systems to ensure high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Isocyanomethyl)-1,2-dimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form isocyanates.
Reduction: Reduction of the isocyanide group can yield primary amines.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the isocyanide group under mild conditions.
Major Products:
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Isocyanomethyl)-1,2-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Isocyanomethyl)-1,2-dimethoxybenzene involves its reactivity as an isocyanide. The isocyanide group can act as both a nucleophile and an electrophile, enabling it to participate in a wide range of chemical reactions. The compound can form stable complexes with transition metals, which can catalyze various organic transformations .
Comparison with Similar Compounds
4-(Isocyanomethyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.
4-(Isocyanomethyl)-1,3-dimethoxybenzene: The position of the methoxy groups can influence the compound’s reactivity and properties.
4-(Isocyanomethyl)-1,2-dihydroxybenzene: The presence of hydroxyl groups instead of methoxy groups can significantly alter the compound’s chemical behavior.
Uniqueness: The methoxy groups can influence the electronic properties of the benzene ring, affecting the compound’s reactivity in various chemical reactions .
Properties
IUPAC Name |
4-(isocyanomethyl)-1,2-dimethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-7-8-4-5-9(12-2)10(6-8)13-3/h4-6H,7H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVIXLCXKMMQGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C[N+]#[C-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801279541 | |
Record name | 4-(Isocyanomethyl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147492-95-3 | |
Record name | 4-(Isocyanomethyl)-1,2-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147492-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Isocyanomethyl)-1,2-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801279541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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